molecular formula C24H21NO4S B13397349 Fmoc-(S)-phenyl-D-Cys

Fmoc-(S)-phenyl-D-Cys

Cat. No.: B13397349
M. Wt: 419.5 g/mol
InChI Key: NEPLBXLAJXQDSK-JOCHJYFZSA-N
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Description

Fmoc-(S)-phenyl-D-Cys is a protected amino acid derivative used in peptide synthesis. The compound features a D-cysteine backbone with a phenyl group substitution and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The S-configuration denotes the stereochemistry at the β-carbon, while the D-configuration refers to the chirality of the amino acid, mirroring the natural L-form. This derivative is critical in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective deprotection under acidic conditions .

Properties

Molecular Formula

C24H21NO4S

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C24H21NO4S/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1

InChI Key

NEPLBXLAJXQDSK-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-phenyl-D-Cys typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-phenyl-D-Cys undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-(S)-phenyl-D-Cys is widely used in peptide synthesis as a building block for the construction of peptides and proteins. The Fmoc protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The phenyl group provides hydrophobic interactions that can mimic natural protein environments .

Medicine

The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptides makes it valuable in drug design and delivery .

Industry

This compound is used in the production of synthetic peptides for various industrial applications, including the development of biomaterials and diagnostic tools .

Mechanism of Action

The mechanism of action of Fmoc-(S)-phenyl-D-Cys involves the protection of the amino group through the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The phenyl group enhances the hydrophobic interactions, which can stabilize the peptide structure and facilitate binding to target molecules .

Comparison with Similar Compounds

Fmoc-D-Cys(Mmt)-OH

  • Structure: D-cysteine with S-4-methoxytrityl (Mmt) protection and Fmoc on the α-amino group.
  • Key Differences :
    • Acid Sensitivity : The Mmt group is 10–20× more acid-labile than triphenylmethyl (Trt), enabling selective deprotection with 0.5–1% trifluoroacetic acid (TFA) without affecting tert-butyl or Trt-protected residues .
    • Applications : Ideal for synthesizing peptides with acid-sensitive residues (e.g., Trp), as demonstrated in the synthesis of Tyr¹-somatostatin .
    • Molecular Weight : 615.75 g/mol (vs. 569.67 g/mol for Fmoc-Cys(Ddm)-OH) .

Fmoc-Cys(Ddm)-OH

  • Structure : L-cysteine with S-4,4'-dimethoxydiphenylmethyl (Ddm) protection.
  • Key Differences :
    • Stability : Ddm offers intermediate acid stability compared to Mmt and Trt, balancing deprotection efficiency and side-chain integrity.
    • Purity : ≥98% (HPLC), making it suitable for high-precision SPPS .

Fmoc-S-Trityl-D-Homocysteine

  • Structure : D-homocysteine (elongated by one methylene group vs. cysteine) with S-trityl protection.
  • Key Differences: Steric Effects: The additional methylene group increases hydrophobicity (log P) and alters peptide conformation. Metabolic Stability: D-amino acid configuration enhances plasma stability, as seen in Fmoc-(D-Asp)₆, which resists enzymatic degradation better than L-forms .

Fmoc-β-Phenylselenocysteine

  • Structure : Selenium replaces sulfur in the cysteine side chain.
  • Key Differences :
    • Redox Properties : Selenium’s lower electronegativity and higher polarizability enhance diselenide bond stability in oxidative environments.
    • Applications : Used as a masked precursor in macrocyclic peptide synthesis (e.g., argyrin A) .

Plasma Stability

Data Tables

Table 1: Structural and Functional Comparison

Compound Protecting Group Molecular Weight (g/mol) Acid Sensitivity (TFA%) Key Application
Fmoc-(S)-Phenyl-D-Cys Phenyl ~450 (estimated) Moderate (1–3%) Conformationally constrained peptides
Fmoc-D-Cys(Mmt)-OH Mmt 615.75 High (0.5–1%) Acid-sensitive peptide synthesis
Fmoc-Cys(Ddm)-OH Ddm 569.67 Intermediate (1–2%) High-precision SPPS
Fmoc-S-Trityl-D-HomoCys Trityl 599.74 Low (3–5%) Stable disulfide bond formation

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